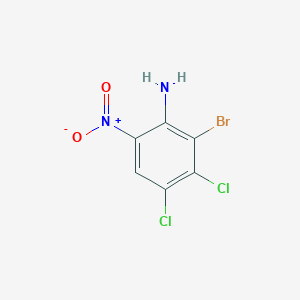

2-Bromo-3,4-dichloro-6-nitroaniline

Descripción general

Descripción

“2-Bromo-3,4-dichloro-6-nitroaniline” is a chemical compound with the molecular formula C6H3BrCl2N2O2 and a molecular weight of 285.91 . It is also known by other synonyms such as “2-Bomo-3,4-dichloro-6-nitroaniline”, “2-Bromo-3,4-dichloro-6-nitro-phenylamine”, and "Benzenamine, 2-bromo-3,4-dichloro-6-nitro-" .

Synthesis Analysis

The synthesis of nitro compounds like “2-Bromo-3,4-dichloro-6-nitroaniline” can involve several steps . The process typically starts with a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . It’s important to note that the nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis

The molecular structure of “2-Bromo-3,4-dichloro-6-nitroaniline” is derived from its molecular formula C6H3BrCl2N2O2 . The nitro group, −NO2, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis

Nitro compounds can undergo a variety of chemical reactions . These include direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Aplicaciones Científicas De Investigación

- CK2 Inhibitors : Researchers use 2-Bromo-3,4-dichloro-6-nitroaniline as a building block in the design and synthesis of protein kinase CK2 inhibitors. CK2 plays a crucial role in cell signaling pathways, and inhibiting it can have implications for cancer therapy and other diseases .

- Telmisartan-Glitazone Hybrid Analog Studies : Scientists investigate novel telmisartan-glitazone hybrid analogs for treating metabolic syndrome. 2-Bromo-3,4-dichloro-6-nitroaniline is employed in docking studies to understand the binding interactions between these analogs and their target receptors .

Synthetic Chemistry and Drug Development

Metabolic Syndrome Research

Propiedades

IUPAC Name |

2-bromo-3,4-dichloro-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2N2O2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLIETDTBZGKBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Br)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,4-dichloro-6-nitroaniline | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-((4-ethylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2655480.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2655482.png)

![N-(2-furylmethyl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B2655491.png)

![2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2655494.png)